1-((4,4-Difluorocyclohexyl)methyl)piperidine-4-carbonitrile
CAS No.:
Cat. No.: VC13604556
Molecular Formula: C13H20F2N2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H20F2N2 |
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Molecular Weight | 242.31 g/mol |
IUPAC Name | 1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carbonitrile |
Standard InChI | InChI=1S/C13H20F2N2/c14-13(15)5-1-12(2-6-13)10-17-7-3-11(9-16)4-8-17/h11-12H,1-8,10H2 |
Standard InChI Key | VLKSEZHKIYUOKX-UHFFFAOYSA-N |
SMILES | C1CC(CCC1CN2CCC(CC2)C#N)(F)F |
Canonical SMILES | C1CC(CCC1CN2CCC(CC2)C#N)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 242.31 g/mol |
CAS Number | Not explicitly listed |
Key Functional Groups | Piperidine, Carbonitrile, Difluorocyclohexyl |
The compound’s piperidine ring provides a rigid scaffold, while the carbonitrile group () acts as a hydrogen bond acceptor. The 4,4-difluorocyclohexylmethyl group introduces steric bulk and lipophilicity, critical for membrane permeability and target engagement . Fluorine atoms at the cyclohexyl 4-position reduce metabolic degradation and improve pharmacokinetic properties .
Synthesis and Reaction Pathways
General Synthesis Strategy
The synthesis involves:
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Piperidine Core Formation: Typically via cyclization of appropriate amines or reductive amination.
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Carbonitrile Introduction: Achieved through nucleophilic substitution or cyanation reactions.
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Difluorocyclohexylmethyl Attachment: Alkylation or coupling reactions using 4,4-difluorocyclohexylmethanol or halides .
Modern techniques like continuous flow chemistry are employed to optimize yield and scalability.
Key Reaction Example
A hypothetical synthesis route:
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Step 1: Piperidine-4-carbonitrile is alkylated with 4,4-difluorocyclohexylmethyl bromide under basic conditions.
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Step 2: Purification via column chromatography or crystallization .
Biological and Pharmacological Applications
Antiviral Research
The compound’s difluorocyclohexyl group has been studied in SARS-CoV-2 3CL protease inhibitors. X-ray crystallography shows this group occupies the enzyme’s hydrophobic S4 subsite, enhancing binding affinity ( values in nanomolar range) .
Enzyme Inhibition
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Protease Targets: The carbonitrile group interacts with catalytic residues (e.g., Cys-His dyad), while the fluorinated cyclohexyl moiety stabilizes hydrophobic interactions .
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Structural Insights: Comparative studies with analogs (e.g., 4,4-dimethylcyclohexyl derivatives) reveal that fluorine substitution improves target selectivity .
Medicinal Chemistry
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Lipophilicity Optimization: LogP values are enhanced by ~0.5–1.0 units compared to non-fluorinated analogs, aiding blood-brain barrier penetration .
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Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life in vivo .
Research Advancements and Challenges
Recent Studies
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Protease Inhibitor Design: Derivatives of this compound showed 4-fold higher potency against SARS-CoV-2 3CLpro compared to early-generation inhibitors .
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Structural Modifications: Deuteration of adjacent carbons improved pharmacokinetics without sacrificing activity .
Limitations
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Synthetic Complexity: Multi-step synthesis and purification challenges limit large-scale production.
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Toxicity Data: Limited information on off-target effects or long-term safety.
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